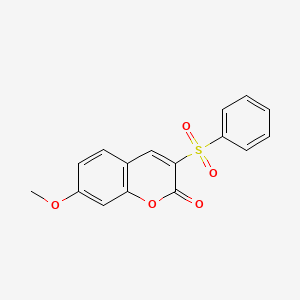
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione: is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group at the 7-position, methyl groups at the 1 and 3 positions, and a pentylsulfanyl group at the 8-position of the purine ring The purine ring itself is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: Methyl groups are introduced at the 1 and 3 positions using methylating agents like methyl iodide in the presence of a strong base.
Pentylsulfanylation: The pentylsulfanyl group is introduced via a nucleophilic substitution reaction using pentylthiol and a suitable leaving group at the 8-position.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pentylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: The benzyl and pentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.
Biology:
Enzyme Inhibition: Due to its structural similarity to natural purines, it may act as an inhibitor of purine-metabolizing enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Its potential to inhibit enzymes involved in DNA synthesis and repair makes it a candidate for anticancer drug development.
Antiviral Research: Similar compounds have shown activity against viral enzymes, suggesting potential antiviral applications.
Industry:
Materials Science: The compound’s unique structure could be exploited in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione exerts its effects is likely related to its ability to mimic natural purines. It can interact with purine-binding proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, including those involved in DNA and RNA synthesis, leading to its biological effects.
Comparación Con Compuestos Similares
- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydropurine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydropurine-2,6-dione
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 8-position. While 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione has a pentylsulfanyl group, similar compounds may have piperazinyl or piperidinyl groups.
- Biological Activity: These structural differences can significantly impact the compound’s biological activity, including its binding affinity to enzymes and receptors.
- Chemical Properties: The presence of different functional groups can also affect the compound’s solubility, stability, and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
374543-24-5 |
|---|---|
Fórmula molecular |
C19H24N4O2S |
Peso molecular |
372.49 |
Nombre IUPAC |
7-benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-9-12-26-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3 |
Clave InChI |
ROFSQRUIGGUYFQ-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


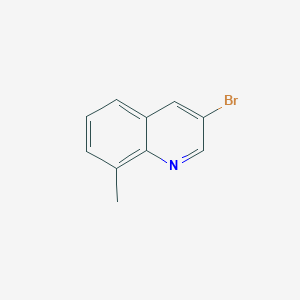
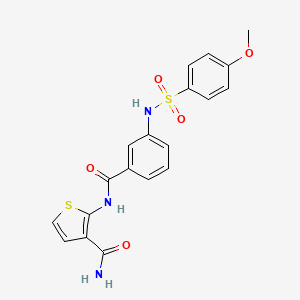
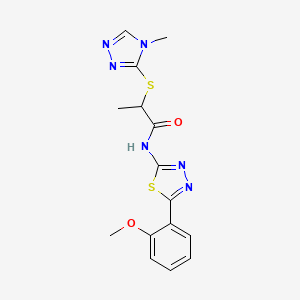
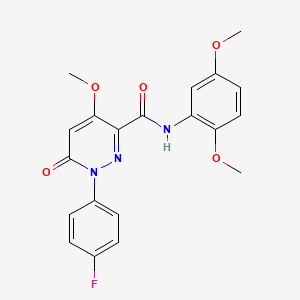
![N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2673705.png)
![4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673706.png)
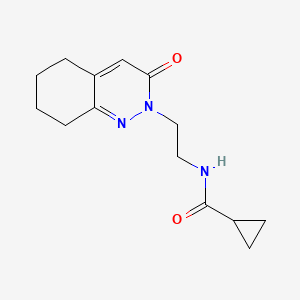
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2673711.png)
![2-hydrazinyl-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
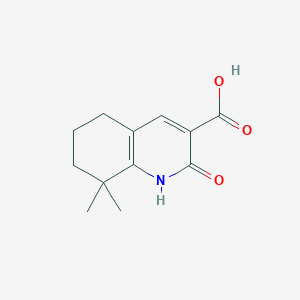
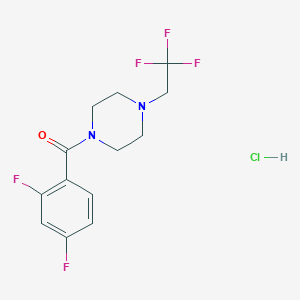
![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)
